molecular formula C19H15NO2S B2976730 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 881042-16-6

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2976730
CAS RN: 881042-16-6
M. Wt: 321.39
InChI Key: BVLSABSNRWCDQY-UHFFFAOYSA-N
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Description

The compound “3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one” is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a naphthalene group attached to it, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole part of the molecule would have a planar structure due to the conjugation of the double bonds . The naphthalene part of the molecule would also be planar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzo[d]thiazole part of the molecule could undergo electrophilic substitution reactions . The naphthalene part of the molecule could also undergo electrophilic substitution reactions .

Scientific Research Applications

Synthetic and Biological Studies

A study presented the synthesis of novel heterocyclic compounds derived from naphthalene, showcasing their antibacterial and antifungal activities. These compounds were synthesized under solvent-free conditions and characterized by various spectrometric techniques. The biological screening indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains (Patel & Patel, 2017).

Electropolymerization and Spectroelectrochemical Behaviour

Another study focused on donor-acceptor-donor compounds containing carbazole and naphthalene diimide units, exploring their synthesis, electropolymerization, and spectroelectrochemical behavior. The research highlighted the compound's redox properties, demonstrating its potential for creating low band gap polymers with ambipolar character (Rybakiewicz et al., 2020).

Theoretical Calculations of New Mono Azo Dye

In the realm of dye synthesis, a study detailed the creation of a new mono azo dye based on 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid. This compound was synthesized through an efficient route, with its structure and properties supported by experimental and theoretical calculations. The study demonstrated harmony between experimental findings and theoretical predictions, emphasizing the dye's potential applications (Atay & Ulutürk, 2022).

Pharmacological Evaluation

Research has also delved into the pharmacological evaluation of new benzoic acid derivatives, demonstrating their potential as LTD4-antagonists. These compounds, especially those with thiazole derivatives, showed significant activity and improved pharmacokinetic profiles, suggesting their utility as oral antiasthmatics (Ballart et al., 2000).

Antimicrobial and Antihyperglycemic Activities

Further investigations have synthesized new compounds incorporating naphthalene moieties, examining their antimicrobial and antihyperglycemic activities. These studies indicate the potential of naphthalene-derived compounds in developing new therapeutic agents for treating infections and managing diabetes (Gomha & Badrey, 2013).

Future Directions

The future research on this compound could focus on exploring its potential biological activities, given that many benzo[d]thiazole derivatives have shown promising results in this area . Additionally, further studies could be done to optimize the synthesis process and to explore other potential applications of this compound.

properties

IUPAC Name

3-(2-naphthalen-2-yloxyethyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLSABSNRWCDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one

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